
N-cyclohexyl-1H-pyrazole-1-carboxamide
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Overview
Description
N-Cyclohexyl-1H-pyrazole-1-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 1 of the pyrazole ring, substituted with a cyclohexyl moiety. The molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The pyrazole core is aromatic, contributing to planar stability, while the cyclohexyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties such as solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with 1H-pyrazole-1-carboxylic acid under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-cyclohexyl-1H-pyrazole-1-methanol .
Scientific Research Applications
N-cyclohexyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural and functional diversity of pyrazole carboxamides arises from variations in substituent positions, electronic groups, and carboxamide side chains. Below is a comparative analysis with key analogs:
Structural and Physicochemical Properties
Table 1: Comparative Data on Pyrazole Carboxamides
Q & A
Q. Basic: What are the optimal synthetic routes for N-cyclohexyl-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:
- Cyclocondensation : Using hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole ring .
- Carboxamide Coupling : Reacting the pyrazole intermediate with cyclohexyl isocyanate or chloroformate derivatives in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically affect yield and purity. For example, THF may improve solubility of hydrophobic intermediates .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclohexylpyrazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,14) |
InChI Key |
KUPYXNHOQKLTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=CC=N2 |
Origin of Product |
United States |
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